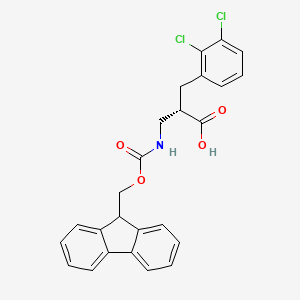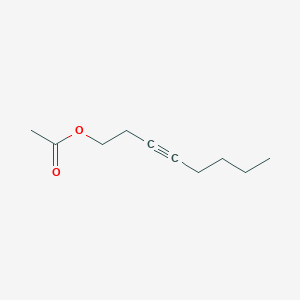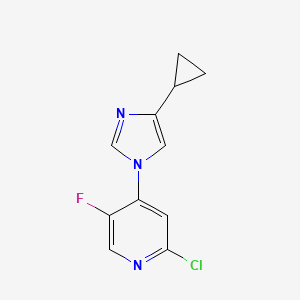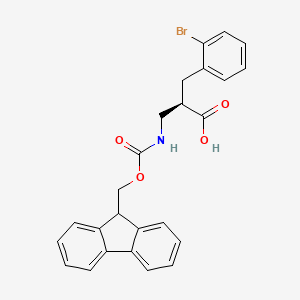
Fmoc-(r)-3-amino-2-(2-bromobenzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-®-3-amino-2-(2-bromobenzyl)propanoic acid is a synthetic organic compound used primarily in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly employed in solid-phase peptide synthesis to protect the amino group during the coupling reactions. The presence of the bromobenzyl group adds unique reactivity to the molecule, making it useful in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-2-(2-bromobenzyl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-chloride in the presence of a base such as sodium carbonate.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction. This involves reacting the protected amino acid with 2-bromobenzyl bromide in the presence of a base like potassium carbonate.
Final Deprotection and Purification: The final product is obtained by deprotecting the Fmoc group using a base such as piperidine, followed by purification using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of Fmoc-®-3-amino-2-(2-bromobenzyl)propanoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The bromobenzyl group can undergo oxidation to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The bromobenzyl group can be reduced to form the corresponding benzyl alcohol or benzylamine derivatives.
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium azide, thiourea, or sodium alkoxides in polar aprotic solvents.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol or benzylamine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-®-3-amino-2-(2-bromobenzyl)propanoic acid is widely used in peptide synthesis as a building block
Biology
In biological research, this compound is used to synthesize peptides that can be employed as probes or inhibitors in enzymatic studies. The bromobenzyl group can be used to introduce radiolabels or fluorescent tags for imaging and tracking purposes.
Medicine
In medicinal chemistry, peptides containing Fmoc-®-3-amino-2-(2-bromobenzyl)propanoic acid are investigated for their potential therapeutic properties. The bromobenzyl group can enhance the binding affinity and specificity of peptides to their target proteins.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs
Mecanismo De Acción
The mechanism of action of Fmoc-®-3-amino-2-(2-bromobenzyl)propanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The bromobenzyl group can participate in various chemical transformations, allowing for the introduction of additional functional groups into the peptide chain. These modifications can enhance the biological activity, stability, and specificity of the peptides.
Comparación Con Compuestos Similares
Similar Compounds
- Fmoc-®-3-amino-2-(2-chlorobenzyl)propanoic acid
- Fmoc-®-3-amino-2-(2-fluorobenzyl)propanoic acid
- Fmoc-®-3-amino-2-(2-iodobenzyl)propanoic acid
Uniqueness
Fmoc-®-3-amino-2-(2-bromobenzyl)propanoic acid is unique due to the presence of the bromobenzyl group, which offers distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom provides a balance between reactivity and stability, making it suitable for various chemical transformations without compromising the integrity of the peptide chain.
Propiedades
Fórmula molecular |
C25H22BrNO4 |
|---|---|
Peso molecular |
480.3 g/mol |
Nombre IUPAC |
(2R)-2-[(2-bromophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H22BrNO4/c26-23-12-6-1-7-16(23)13-17(24(28)29)14-27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m1/s1 |
Clave InChI |
POKKVRRZDONSQS-QGZVFWFLSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)Br |
SMILES canónico |
C1=CC=C(C(=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13986155.png)

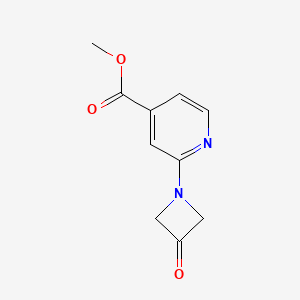
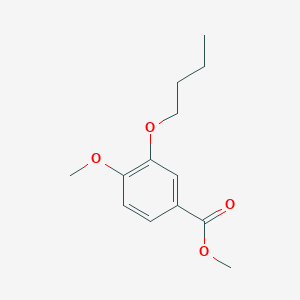
![5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid](/img/structure/B13986166.png)
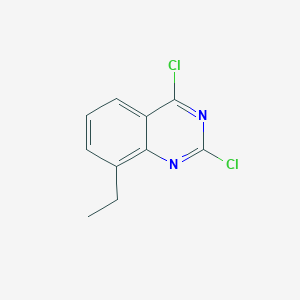
![2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)-](/img/structure/B13986191.png)
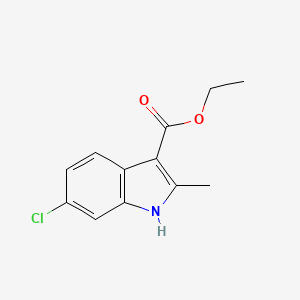
![Imidazoline, 2-[3-(2-hydroxynaphthyl)]-](/img/structure/B13986197.png)

